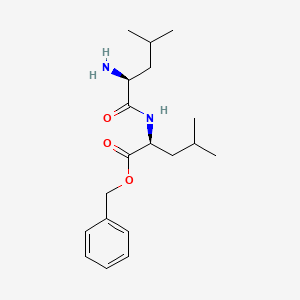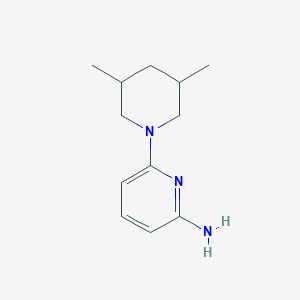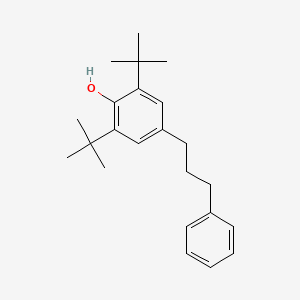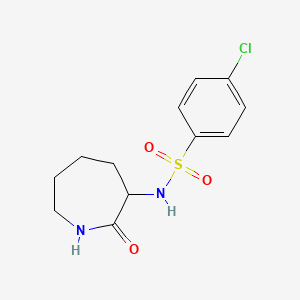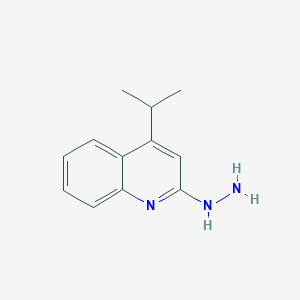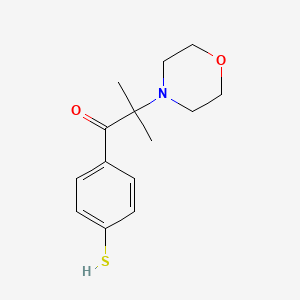
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)-
Overview
Description
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is a complex organic compound that features a ketone group, a mercaptophenyl group, a methyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl group through an alkylation reaction.
Introduction of the Mercaptophenyl Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring, followed by attachment to the ketone backbone.
Addition of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the ketone backbone.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The mercaptophenyl group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercaptophenyl group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with molecular targets through its functional groups. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The morpholinyl group can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4-hydroxyphenyl)-2-methyl-2-(4-morpholinyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
1-Propanone, 1-(4-aminophenyl)-2-methyl-2-(4-morpholinyl)-: Contains an amino group instead of a mercapto group.
Uniqueness
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is unique due to the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
88324-59-8 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-methyl-2-morpholin-4-yl-1-(4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C14H19NO2S/c1-14(2,15-7-9-17-10-8-15)13(16)11-3-5-12(18)6-4-11/h3-6,18H,7-10H2,1-2H3 |
InChI Key |
HZKOLJKEGWJTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)S)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
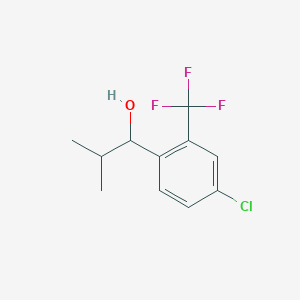
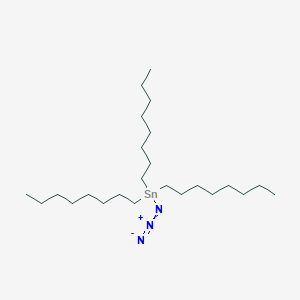
![Methyl 2-[(3-chlorophenyl)amino]propanoate](/img/structure/B8558370.png)
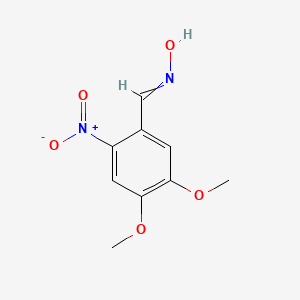
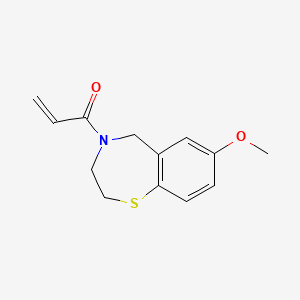
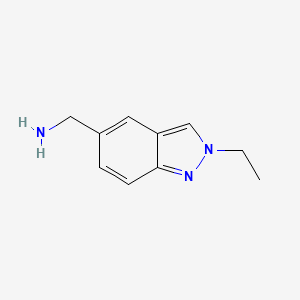
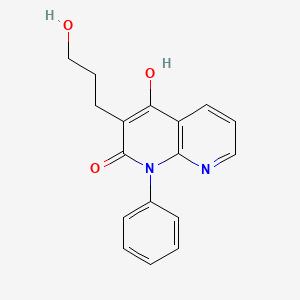
![2-[(2,6-Difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid](/img/structure/B8558410.png)

